molecular formula C13H20O3 B1250977 4-Hydroxy-4-(3-hydroxy-1-butenyl)-3,5,5-trimethyl-2-cyclohexen-1-one, (4R,3R)-(E)-(+/-)- CAS No. 50763-72-9

4-Hydroxy-4-(3-hydroxy-1-butenyl)-3,5,5-trimethyl-2-cyclohexen-1-one, (4R,3R)-(E)-(+/-)-

Cat. No. B1250977
CAS RN: 50763-72-9
M. Wt: 224.3 g/mol
InChI Key: KPQMCAKZRXOZLB-ZWXQHPBJSA-N
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Description

(6R,9R)-vomifoliol is a (6R)-vomifoliol. It is an enantiomer of a (6S,9S)-vomifoliol.

Scientific Research Applications

Glycosides from Pine Needles

Research indicates that certain glycosides related to this compound have been isolated from the needles of Pinus sylvestris. These glycosides include derivatives of cyclohexenone, suggesting its significance in the natural product chemistry of pine species (Andersson & Lundgren, 1988).

Synthesis Methods

The compound has been involved in various synthesis methods, such as the [4 + 2] cycloaddition with methyl acrylate leading to cyclohexenone derivatives (Kozmin, He, & Rawal, 2003). Additionally, the cross-Aldol reaction of related cyclohexen-1-ones with α,β-enals has been used to synthesize similar compounds, indicating its importance in organic synthetic methods (Torii, Inokuchi, & Ogawa, 1979).

Enzymatic Asymmetric Reduction

A study explored the enzymatic synthesis of a doubly chiral compound similar to 4-Hydroxy-4-(3-hydroxy-1-butenyl)-3,5,5-trimethyl-2-cyclohexen-1-one. This synthesis involved an old yellow enzyme from Saccharomyces cerevisiae and levodione reductase from Corynebacterium aquaticum, underscoring the biotechnological potential of these compounds (Wada et al., 2003).

Crystal and Molecular Structure Studies

The crystal and molecular structures of hydroxy derivatives of similar compounds have been studied, offering insights into their structural characteristics and potential applications in materials science and molecular engineering (Ueda, Katayama, & Tanaka, 1978).

properties

CAS RN

50763-72-9

Product Name

4-Hydroxy-4-(3-hydroxy-1-butenyl)-3,5,5-trimethyl-2-cyclohexen-1-one, (4R,3R)-(E)-(+/-)-

Molecular Formula

C13H20O3

Molecular Weight

224.3 g/mol

IUPAC Name

(4R)-4-hydroxy-4-[(E,3R)-3-hydroxybut-1-enyl]-3,5,5-trimethylcyclohex-2-en-1-one

InChI

InChI=1S/C13H20O3/c1-9-7-11(15)8-12(3,4)13(9,16)6-5-10(2)14/h5-7,10,14,16H,8H2,1-4H3/b6-5+/t10-,13+/m1/s1

InChI Key

KPQMCAKZRXOZLB-ZWXQHPBJSA-N

Isomeric SMILES

CC1=CC(=O)CC([C@@]1(/C=C/[C@@H](C)O)O)(C)C

SMILES

CC1=CC(=O)CC(C1(C=CC(C)O)O)(C)C

Canonical SMILES

CC1=CC(=O)CC(C1(C=CC(C)O)O)(C)C

Other CAS RN

50763-72-9

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxy-4-(3-hydroxy-1-butenyl)-3,5,5-trimethyl-2-cyclohexen-1-one, (4R,3R)-(E)-(+/-)-
Reactant of Route 2
4-Hydroxy-4-(3-hydroxy-1-butenyl)-3,5,5-trimethyl-2-cyclohexen-1-one, (4R,3R)-(E)-(+/-)-
Reactant of Route 3
4-Hydroxy-4-(3-hydroxy-1-butenyl)-3,5,5-trimethyl-2-cyclohexen-1-one, (4R,3R)-(E)-(+/-)-
Reactant of Route 4
4-Hydroxy-4-(3-hydroxy-1-butenyl)-3,5,5-trimethyl-2-cyclohexen-1-one, (4R,3R)-(E)-(+/-)-
Reactant of Route 5
4-Hydroxy-4-(3-hydroxy-1-butenyl)-3,5,5-trimethyl-2-cyclohexen-1-one, (4R,3R)-(E)-(+/-)-
Reactant of Route 6
4-Hydroxy-4-(3-hydroxy-1-butenyl)-3,5,5-trimethyl-2-cyclohexen-1-one, (4R,3R)-(E)-(+/-)-

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